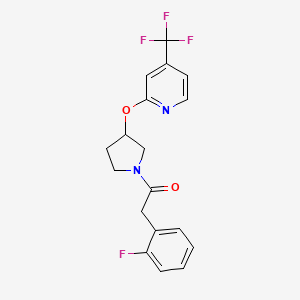

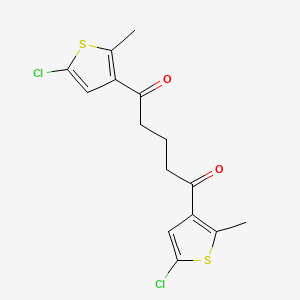

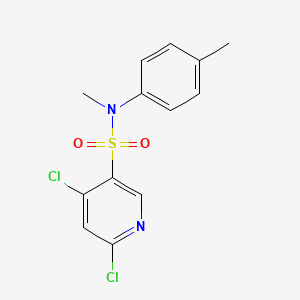

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The thiazole ring, which is a part of the “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)isobutyramide” structure, is a five-membered heterocyclic compound containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

Anticancer Activity

Benzofuran derivatives, including the compound , have demonstrated potent anticancer properties. Researchers have identified specific benzofuran analogs that exhibit significant cell growth inhibition in various cancer cell lines. For instance, compound 36 has shown promising effects against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further investigations into the underlying mechanisms and potential clinical applications are ongoing.

Antimicrobial Potential

The 4-position of benzofuran derivatives can be modified to enhance their antimicrobial activity. Substituents containing halogens or hydroxyl groups have been found to improve efficacy. These compounds could serve as leads for developing novel antimicrobial agents .

AKT Signaling Pathway Inhibition

In vitro studies have revealed that certain benzofuran derivatives, such as MCC1019, effectively inhibit the serine-threonine kinase (AKT) signaling pathway. This inhibition disrupts cancer cell replication and induces a mitotic catastrophe, making these compounds potential candidates for targeted cancer therapy .

Hepatitis C Virus (HCV) Treatment

A recently discovered macrocyclic benzofuran compound has demonstrated anti-HCV activity. Researchers are exploring its potential as an effective therapeutic drug for hepatitis C disease .

Novel Synthesis Methods

Researchers have developed innovative methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has enabled the construction of complex benzofuran ring systems with high yield and minimal side reactions .

Hypoxia-Inducible Factor-1 (HIF-1) Inhibition

Derivative 5-(4-bromo-N-(4-bromobenzyl)phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl)benzofuran-2-carboxamide (compound 10b) selectively inhibits HIF-1, a transcription factor involved in tumor progression. Its antiproliferative activity makes it a promising candidate for cancer therapy .

These diverse applications highlight the versatility and potential of benzofuran derivatives, including the compound you’ve mentioned. Researchers continue to explore novel uses and mechanisms, making this class of compounds an exciting area of study in chemical and pharmaceutical research. 🌟

将来の方向性

Benzofuran and its derivatives, which are part of the “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)isobutyramide” structure, have been gaining considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, there is potential for future research in this area to further explore the therapeutic potential of these compounds for the treatment of various diseases .

特性

IUPAC Name |

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-9(2)15(19)18-16-17-12(8-22-16)14-7-10-6-11(20-3)4-5-13(10)21-14/h4-9H,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFDKJJVFMNTIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)isobutyramide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)

![N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2760470.png)

![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)